molecular formula C17H17BrF3NO2 B2975350 2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide CAS No. 477710-18-2

2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide

Cat. No.: B2975350
CAS No.: 477710-18-2
M. Wt: 404.227
InChI Key: CFYMOEIMCTWTTB-UHFFFAOYSA-M
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Description

The compound “2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide” is a pyridinium salt. Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridinium salts and trifluoromethyl groups have certain characteristic properties, but without more information, a detailed analysis isn’t possible .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been used as a building block for the synthesis of functionalized pyrrolidines and spiro-pyrrolidines, demonstrating its utility in the construction of complex nitrogen-containing heterocycles (Guideri, Noschese, & Ponticelli, 2012).
  • It serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, highlighting its role in introducing trifluoromethyl groups into heterocyclic frameworks (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Photophysical Properties

  • Research on pyridinium complexes, including those related to the specified compound, has shown solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, indicating their potential use in the development of novel fluorescent materials and sensors (Li, Xu, Sun, Bai, Zhang, Fang, & Yan, 2009).

Materials Science Applications

  • Pyridinium salts, including derivatives of the specified compound, have been applied in the polymerization processes and as initiators for cationic polymerization, showcasing their applicability in the creation of novel polymeric materials (Böttcher, Hasebe, Hizal, Yagcı, Stellberg, & Schnabel, 1991).

Catalysis and Organic Transformations

  • The reactivity of pyridinium and picolinium salts with nitriles containing a nucleofugic group has been studied, revealing regio- and stereoselectivity in the formation of substituted pyridinium 1,4-ylids and related structures. This underlines the compound's utility in synthetic organic chemistry for constructing complex molecules with precise control over their three-dimensional arrangements (Shestopalov, Litvinov, Sharanin, Aitov, & Rodinovskaya, 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyridinium salts are known to have antimicrobial, anticancer, antimalarial, and anticholinesterase activities .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyridinium salts and trifluoromethyl groups are areas of active research, with potential applications in a variety of fields .

Properties

IUPAC Name

ethyl 2-[1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-1-ium-2-yl]acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3NO2.BrH/c1-2-23-16(22)11-15-5-3-4-10-21(15)12-13-6-8-14(9-7-13)17(18,19)20;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYMOEIMCTWTTB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)C(F)(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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